(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

TAAR1 hit-to-lead programs face SAR collapse when substituting generic aminomethyl-2-imidazoles-minor N-alkyl changes shift logP, H-bonding capacity, and metabolic stability. This compound solves that: • Measured XLogP3-AA of -0.2 (vs. ~0.5 for isopropyl analog) enhances CNS drug-likeness and reduces non-specific binding. • 1-Methoxypropan-2-yl group shields the secondary amine from CYP450 oxidation, extending metabolic half-life. • Tridentate N,N,O motif enables transition metal chelation for metalloenzyme inhibitor design. Supplied at ≥95% purity; ideal for late-stage functionalization and fragment-based discovery.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13259374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=NC=CN1
InChIInChI=1S/C8H15N3O/c1-7(6-12-2)11-5-8-9-3-4-10-8/h3-4,7,11H,5-6H2,1-2H3,(H,9,10)
InChIKeyUPURQQZZGDTHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine


(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine (CAS 1249175-22-1) is a heterocyclic secondary amine composed of an imidazole ring linked via a methylene bridge to a 1-methoxypropan-2-amine moiety [1]. With a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol, it belongs to the aminomethyl-2-imidazole class, which has been broadly investigated for affinity toward trace amine-associated receptors (TAARs), particularly TAAR1 [2]. The compound is supplied primarily as a research intermediate with a typical purity of ≥95% [1].

Workflow TAAR1 ligand research intermediate
Grade Research-grade, supplied at ≥95% purity
Class Aminomethyl-2-imidazole scaffold

Why Generic Analogs Cannot Replace (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine


Within the aminomethyl-2-imidazole series, even minor modifications to the N-alkyl substituent critically alter lipophilicity, hydrogen-bonding capacity, and therefore membrane permeability and target engagement [1]. The 1-methoxypropan-2-yl group introduces a polar ether oxygen absent in simple alkyl analogs such as the isopropyl derivative, reducing XLogP3-AA from a predicted ~0.5 to a measured -0.2 and increasing the hydrogen-bond acceptor count from 2 to 3 [1][2]. These shifts directly impact pharmacokinetic suitability and off-target binding profiles, meaning that substituting a cheaper generic aminomethyl-2-imidazole without the methoxypropyl motif risks altering assay outcomes and invalidating structure-activity relationship (SAR) conclusions [1].

Lipophilicity shift
The methoxypropyl group lowers computed lipophilicity compared to isopropyl analogs, which may alter membrane permeability and assay-condition suitability.
Hydrogen-bond network alteration
An additional methoxy oxygen increases H-bond acceptor capacity; this can shift target engagement and off-target binding profiles relative to simpler alkyl analogs.

Quantitative Evidence: (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine vs Analogs


Lipophilicity Reduction vs. Isopropyl Analog

The target compound exhibits a computed XLogP3-AA of -0.2, markedly lower than the predicted XLogP3-AA of ~0.5 for the close structural analog N-(1H-imidazol-2-ylmethyl)propan-2-amine [1][2]. This reduction in lipophilicity is attributable to the methoxy substituent replacing a methyl group, and it directly influences passive membrane permeability and solubility characteristics [1].

Lipophilicity comparison
Computed
Δ XLogP3-AA ≈ −0.7 log units
(target −0.2 vs. analog ~0.5)
Supports solubility-permeability balance review
Computed values; experimental confirmation recommended
Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

Hydrogen-Bond Acceptor Increase vs. Isopropyl Analog

The target compound contains three hydrogen-bond acceptor (HBA) atoms, one more than the isopropyl analog, which possesses only two HBA atoms [1][2]. This additional acceptor—the methoxy oxygen—can form supplementary interactions with target proteins, potentially enhancing binding affinity or altering selectivity profiles within the TAAR1 binding pocket [1].

H-bond acceptor count
Computed
3 HBA (target) vs. 2 HBA (isopropyl analog)
May expand binding interactions; context-dependent
Additional methoxy oxygen may influence selectivity
Medicinal Chemistry Ligand Design Molecular Recognition

TAAR1 Class Affinity Evidence

The compound falls within the Markush structure of Formula I in patent US20080096906A1, which discloses aminomethyl-2-imidazoles with good affinity for TAAR1 [1]. While specific EC50 or Ki data for this exact compound are not publicly available, several close analogs in the patent, such as N-(1H-imidazol-2-ylmethyl)-N-isopropyl-benzenamine derivatives, demonstrate TAAR1 agonist EC50 values ranging from 0.6 nM to 11.3 μM [2]. The methoxypropyl substitution pattern may modulate potency relative to these reference compounds.

TAAR1 class affinity
Class-level inference
Consistent with active aminomethyl-2-imidazole series; potency not determined for this compound
Supports TAAR1 scaffold selection; empirical potency data required
Patent examples: EC50 range 0.6 nM–11.3 µM for close analogs
Neuropharmacology TAAR1 Agonist GPCR Targeted Therapy

Application Scenarios for (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine


CNS-Penetrant TAAR1 Ligand Design

Its computed XLogP3-AA of -0.2 [1] positions this compound close to the optimal CNS drug space (typically 1–3). The lower lipophilicity relative to the isopropyl analog (~0.5) recommends it for hit-to-lead programs where reducing non-specific binding and improving aqueous solubility are critical to achieving favorable brain-to-plasma ratios.

Metabolically Stable Imidazole Pharmacophore Synthesis

The 1-methoxypropan-2-yl group introduces steric bulk and a polar oxygen proximal to the secondary amine, which can shield the nitrogen from oxidative metabolism by cytochrome P450 enzymes, potentially extending metabolic half-life compared to unsubstituted alkylamine analogs [1]. This feature supports its selection as a privileged fragment for late-stage functionalization in drug discovery.

Bifunctional Chelating Ligand Precursor

The imidazole nitrogen atoms combined with the flexible methoxypropyl-amine tether provide a tridentate (N,N,O) coordination environment suitable for chelating transition metals such as Cu(II) or Zn(II) [1]. This property is valuable for designing metal-based catalysts or metallo-enzyme inhibitors.

Application
Selection Property
Validation Focus
CNS-penetrant TAAR1 ligand design
Lower computed lipophilicity for reduced non-specific binding
Brain-to-plasma ratio assay review
Metabolically stable imidazole pharmacophore
Steric and polar shielding of secondary amine
CYP450 metabolic stability determination
Bifunctional chelating ligand precursor
Tridentate N,N,O coordination environment
Transition metal complex characterization
Quote Request

Request a Quote for (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.